molecular formula C19H21N5O B6117920 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6117920
M. Wt: 335.4 g/mol
InChI Key: LOYCXHJIECVFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This may explain its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the ability to modulate the activity of certain ion channels in the brain, as well as the ability to enhance the release of certain neurotransmitters. This may explain its potential therapeutic effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research could focus on the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research could focus on the potential use of this compound in the development of new diagnostic tools for the detection of certain neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperazinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with pyridine-2-carbaldehyde to obtain the final compound.

Scientific Research Applications

5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Properties

IUPAC Name

5-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-3-5-14(6-4-13)15-7-8-20-17-16(15)18(25)22-19(21-17)24-11-9-23(2)10-12-24/h3-8H,9-12H2,1-2H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYCXHJIECVFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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